An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-2-phenyl-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-2-phenyl-1H-indole is a fluorinated derivative of the 2-phenylindole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The introduction of a fluorine atom at the 6-position of the indole ring can modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and an exploration of the potential biological relevance of 6-fluoro-2-phenyl-1H-indole.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 6-fluoro-2-phenyl-1H-indole, including experimentally determined and predicted values, are summarized below.
Table 1: Physicochemical Data for 6-fluoro-2-phenyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [1] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Melting Point | 179 to 183 °C | [1] |
| Boiling Point | 395.755 °C at 760 mmHg | [1] |
| Density | 1.233 g/cm³ | [1] |
| Refractive Index | 1.658 | [1] |
| Predicted pKa | 16.5 (strongest acidic), -1.2 (strongest basic) | |
| Predicted logP | 3.8 | |
| Predicted Aqueous Solubility | 0.006 g/L | |
| Solubility | Not Available | [1] |
Synthesis of 6-fluoro-2-phenyl-1H-indole
The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2][3][4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde.[2][3][4][5]
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of 6-fluoro-2-phenyl-1H-indole, which may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetophenone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄))[2][3]
-
Ethanol or acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add acetophenone (1.0 to 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetophenone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride.[2][3]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a protic acid like H₂SO₄, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 6-fluoro-2-phenyl-1H-indole.
-
Workflow Diagram for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-2-phenyl-1H-indole.
Biological Activity and Potential Signaling Pathways
While specific biological data for 6-fluoro-2-phenyl-1H-indole is limited in publicly available literature, the broader class of 2-phenylindole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[7] These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8] The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to interact with various biological targets.
The introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[6] For instance, fluorinated indole derivatives are key intermediates in the synthesis of neuroactive compounds like selective serotonin reuptake inhibitors (SSRIs) and potential anticancer agents.[6]
Given the known activities of related compounds, it is plausible that 6-fluoro-2-phenyl-1H-indole could modulate various signaling pathways. A potential, though currently hypothetical, mechanism of action could involve the modulation of inflammatory pathways. For example, many anti-inflammatory agents act by inhibiting cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a 2-phenylindole derivative with anti-inflammatory properties. This is a generalized representation and has not been experimentally validated for 6-fluoro-2-phenyl-1H-indole specifically.
Caption: Hypothetical modulation of the COX-2 inflammatory pathway by 6-fluoro-2-phenyl-1H-indole.
Conclusion
6-fluoro-2-phenyl-1H-indole is a compound with potential for further investigation in drug discovery and development. This guide has summarized its known physicochemical properties and provided a detailed protocol for its synthesis via the Fischer indole reaction. While specific biological data for this particular derivative is scarce, the broader class of 2-phenylindoles exhibits significant pharmacological activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of 6-fluoro-2-phenyl-1H-indole, which may unveil novel therapeutic opportunities.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
